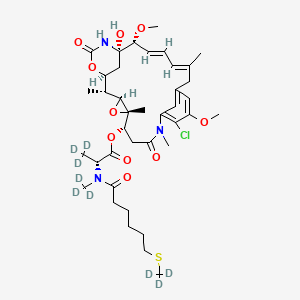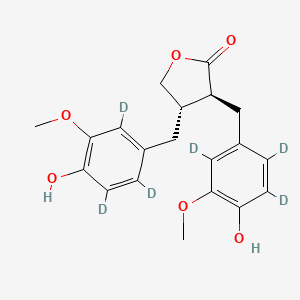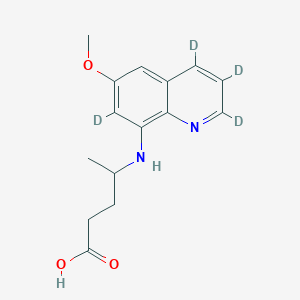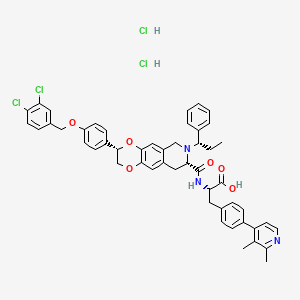
TT-Oad2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TT-Oad2 is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It has shown potential for the treatment of diabetes due to its ability to activate the GLP-1 receptor, which plays a crucial role in regulating insulin secretion and blood glucose levels .
Vorbereitungsmethoden
The synthesis of TT-Oad2 involves several steps, including the formation of a U-shape conformation in the GLP-1 receptor helical bundle. This interaction occurs near the extracellular domain where it interacts with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The industrial production methods for this compound are not extensively documented, but it is typically produced in research laboratories using advanced organic synthesis techniques.
Analyse Chemischer Reaktionen
TT-Oad2 undergoes various chemical reactions, primarily involving interactions with the GLP-1 receptor. It forms a U-shape conformation in the receptor helical bundle, interacting with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The major products formed from these reactions are the activated GLP-1 receptor and subsequent signaling molecules involved in insulin secretion and blood glucose regulation.
Wissenschaftliche Forschungsanwendungen
TT-Oad2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the study of GLP-1 receptor activation and its role in diabetes treatment. Researchers have utilized this compound to understand the structural basis of GLP-1 receptor activation and to develop novel therapeutic drugs for type 2 diabetes and other metabolic diseases . Additionally, this compound has been used in studies investigating biased agonism and the distinct activation kinetics of non-peptide agonists .
Wirkmechanismus
TT-Oad2 exerts its effects by binding to the GLP-1 receptor, leading to the activation of G protein-coupled signaling pathways. This activation results in the secretion of insulin from pancreatic beta cells and the regulation of blood glucose levels . This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others, which may contribute to its clinical efficacy and reduced side effects compared to peptide agonists .
Vergleich Mit ähnlichen Verbindungen
TT-Oad2 is compared with other non-peptide GLP-1 receptor agonists such as LY3502970 and PF-06882961. While all three compounds interact with the GLP-1 receptor, they have different binding pockets and modes of action . This compound forms a U-shape conformation in the receptor helical bundle, whereas LY3502970 and PF-06882961 have distinct binding modes that contribute to differences in their efficacy and signaling pathways . This uniqueness of this compound highlights its potential as a therapeutic agent with specific advantages over other similar compounds.
Eigenschaften
Molekularformel |
C50H49Cl4N3O6 |
|---|---|
Molekulargewicht |
929.7 g/mol |
IUPAC-Name |
(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |
InChI-Schlüssel |
JCHUZLPPFLKGNX-PLFFULENSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Kanonische SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


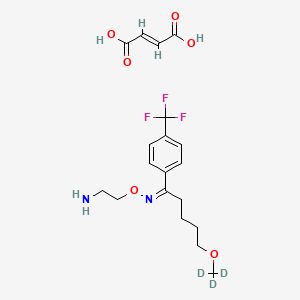
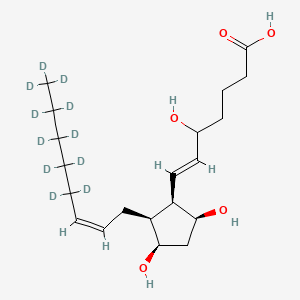
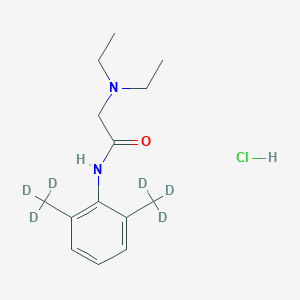
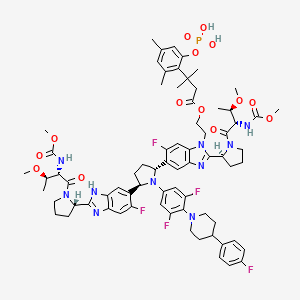
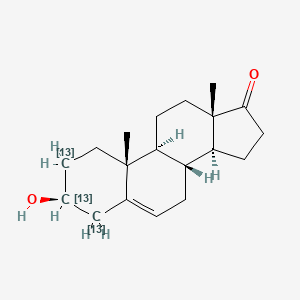

![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

